molecular formula C11H11ClN2O B14865539 2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

Cat. No.: B14865539
M. Wt: 222.67 g/mol
InChI Key: QUNDWJBTMFOJLP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is an organic compound that features a chlorophenyl group, a hydroxyazetidinyl group, and an acetonitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions where a chlorophenyl halide reacts with the azetidine derivative.

    Addition of the Acetonitrile Group: This can be done through reactions such as nucleophilic addition or substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the nitrile group, converting it to amines.

    Substitution: The chlorophenyl group might participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanol
  • 2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)propionitrile

Uniqueness

2-(3-Chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to the specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-(3-hydroxyazetidin-1-yl)acetonitrile

InChI

InChI=1S/C11H11ClN2O/c12-9-3-1-2-8(4-9)11(5-13)14-6-10(15)7-14/h1-4,10-11,15H,6-7H2

InChI Key

QUNDWJBTMFOJLP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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